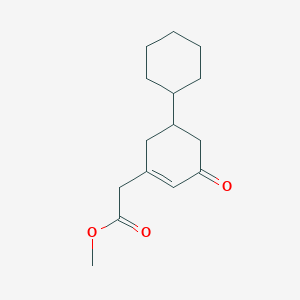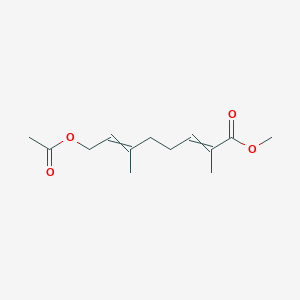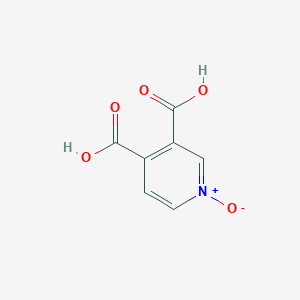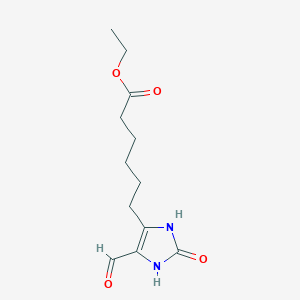
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a formyl group and an oxo group on the imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of nickel catalysts and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute on the imidazole ring.
Major Products
Oxidation: Ethyl 6-(5-carboxy-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate.
Reduction: Ethyl 6-(5-hydroxymethyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate involves its interaction with specific molecular targets. The formyl and oxo groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another ester with a similar structure but different biological activities.
Ethyl 6-(5-carboxy-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate: An oxidized derivative with different chemical properties.
Uniqueness
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate is unique due to its specific functional groups that allow for diverse chemical reactions and potential biological activities. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
39215-48-0 |
|---|---|
Formule moléculaire |
C12H18N2O4 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
ethyl 6-(5-formyl-2-oxo-1,3-dihydroimidazol-4-yl)hexanoate |
InChI |
InChI=1S/C12H18N2O4/c1-2-18-11(16)7-5-3-4-6-9-10(8-15)14-12(17)13-9/h8H,2-7H2,1H3,(H2,13,14,17) |
Clé InChI |
IYRQTSLTETZKKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC1=C(NC(=O)N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


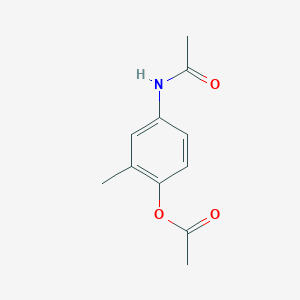

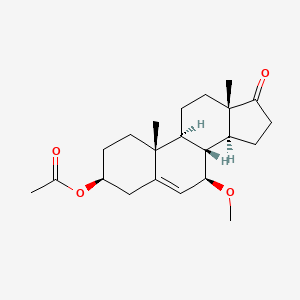
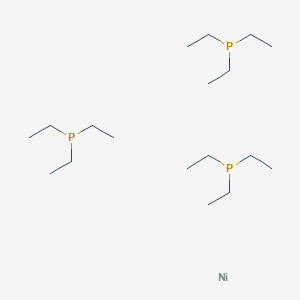


![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
